molecular formula C23H44O5 B083901 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol CAS No. 12772-47-3

9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

Cat. No.: B083901
CAS No.: 12772-47-3
M. Wt: 418.6 g/mol
InChI Key: ARWLNYJOVMFZNY-KVVVOXFISA-N
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Description

This compound, commonly known as pentaerythritol oleate (CAS 12772-47-3), is an ester derived from oleic acid [(Z)-9-octadecenoic acid] and pentaerythritol [2,2-bis(hydroxymethyl)-1,3-propanediol]. Its molecular formula is C23H44O5, with a molecular weight of 400.59 g/mol. Key physical properties include:

  • Density: 1.006 g/cm³
  • Boiling Point: 523.6°C (at 760 mmHg)
  • Flash Point: 165.5°C
  • Refractive Index: 1.489 .

It is widely used as a lubricant, surfactant, or plasticizer due to its balanced hydrophobic-hydrophilic properties and thermal stability.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);6-9H,1-4H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLNYJOVMFZNY-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
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CAS No.

12772-47-3
Record name Pentol
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Record name Pentaerythritol oleate
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Record name 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
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Record name 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
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Preparation Methods

Acid-Catalyzed Esterification

The most common approach for synthesizing neopentyl glycol monooleate involves the direct esterification of oleic acid [(9Z)-octadecenoic acid] with neopentyl glycol [2,2-bis(hydroxymethyl)-1,3-propanediol] under acidic conditions. In a typical procedure, a 1:1 molar ratio of oleic acid to neopentyl glycol is heated with a sulfuric acid catalyst (1–2% by weight) at 130–145°C for 4–5 hours. The reaction is driven to completion by removing water via azeotropic distillation or vacuum dehydration.

Key parameters influencing the reaction include:

  • Catalyst type : Sulfuric acid is widely used due to its high efficiency, though alternatives like p-toluenesulfonic acid (p-TSA) reduce side reactions.

  • Temperature : Elevated temperatures (130–145°C) accelerate the reaction but risk thermal degradation of reactants.

  • Molar ratio : A 1:1 stoichiometry favors monoester formation, while excess oleic acid promotes diester byproducts.

Post-reaction purification involves neutralizing the catalyst with sodium bicarbonate, followed by solvent extraction and vacuum distillation to isolate the monoester. Yields typically range from 70% to 85%, depending on reaction optimization.

Transesterification Approaches

Transesterification of oleic acid methyl ester with neopentyl glycol offers an alternative route, particularly useful for avoiding water formation during synthesis. This method employs alkaline catalysts such as sodium methoxide (0.5–1.0% by weight) at 80–100°C for 2–3 hours. The reaction proceeds via nucleophilic attack on the ester carbonyl, releasing methanol as a byproduct.

Advantages :

  • Mild temperatures reduce energy consumption.

  • Higher selectivity for monoesters due to stepwise substitution of hydroxyl groups.

Limitations :

  • Requires anhydrous conditions to prevent catalyst deactivation.

  • Lower reaction rates compared to acid-catalyzed methods.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale production often utilizes continuous flow reactors to enhance process efficiency. These systems enable precise control over temperature and residence time, minimizing side reactions. For example, a tubular reactor operating at 140°C with a 10-minute residence time achieves 90% conversion of reactants to monoester. Solid acid catalysts, such as sulfonated carbon composites, are increasingly adopted for their reusability and reduced waste generation.

Catalytic Innovations

Recent advancements focus on heterogeneous catalysts, including ion-exchange resins (e.g., Amberlyst-15) and zeolites, which improve selectivity for monoesters. A study demonstrated that Amberlyst-15 achieves 78% monoester yield at 120°C, with negligible diester formation. These catalysts simplify post-reaction separation and reduce corrosion risks associated with liquid acids.

Reaction Optimization and Parameters

Molar Ratios and Stoichiometry

Controlling the molar ratio of oleic acid to neopentyl glycol is critical. Experimental data from batch reactions reveal that a 1:1 ratio yields 72% monoester, whereas a 2:1 ratio shifts the product toward diester (90% yield).

Molar Ratio (Oleic Acid : Neopentyl Glycol)Product Composition (%)Yield (%)
1:1Monoester: 8572
2:1Diester: 9590

Temperature and Time Effects

Higher temperatures (≥150°C) accelerate reaction kinetics but promote dehydration of neopentyl glycol, leading to byproducts. Optimal conditions balance speed and selectivity:

Temperature (°C)Time (hours)Monoester Yield (%)
120665
130472
145368

Data indicate that 130°C for 4 hours maximizes monoester yield while minimizing degradation.

Analytical Characterization

Spectroscopic Methods

Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester formation via C=O stretching at 1738 cm⁻¹ and C-O ester peaks at 1161–1241 cm⁻¹. The absence of hydroxyl stretches (3400–2400 cm⁻¹) indicates complete esterification.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.29–2.33 ppm correspond to methylene protons adjacent to the ester group.

  • ¹³C NMR : A resonance at δ 173.71 ppm confirms the carbonyl carbon of the ester.

Chromatographic Analysis

Gas chromatography with flame ionization detection (GC-FID) quantifies monoester purity. A typical chromatogram shows a single peak at 12.3 minutes, corresponding to neopentyl glycol monooleate, with 98% purity.

Challenges and Solutions in Synthesis

Byproduct Formation and Mitigation

Diester byproducts arise from excess oleic acid or prolonged reaction times. Strategies to suppress diester formation include:

  • Stepwise reactant addition : Incremental addition of oleic acid maintains a 1:1 stoichiometry.

  • Selective catalysts : Enzymatic catalysts like Candida antarctica lipase B (CAL-B) achieve 95% monoester selectivity at 60°C.

Purification Strategies

Vacuum distillation effectively separates monoester (boiling point: 220–230°C at 1 mmHg) from unreacted glycol and diester. Silica gel chromatography further purifies the product for high-purity applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ester can undergo oxidation reactions, particularly at the double bond of the oleic acid moiety, leading to the formation of epoxides or hydroxylated products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and pentaerythritol.

    Transesterification: The ester can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

    Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions.

Major Products:

    Oxidation: Epoxides, diols, or hydroxy acids.

    Hydrolysis: Oleic acid and pentaerythritol.

    Transesterification: New esters depending on the alcohol or ester used.

Scientific Research Applications

Chemistry

Polymer Synthesis

  • Application: Used as a monomer or cross-linking agent in the synthesis of biodegradable polymers and resins.
  • Case Study: Research has demonstrated that incorporating this ester into polymer matrices enhances mechanical properties while maintaining biodegradability.

Lubricants

  • Application: Serves as a base for high-performance lubricants and greases.
  • Data Table: Performance Comparison of Lubricants
PropertyConventional LubricantsOleic Acid Ester Lubricants
Viscosity IndexLowHigh
Temperature RangeLimitedWide
BiodegradabilityLowHigh

Biology and Medicine

Drug Delivery

  • Application: Utilized in developing drug delivery systems due to its biocompatibility and ability to form stable emulsions.
  • Case Study: A study indicated that formulations containing this compound improved the bioavailability of poorly soluble drugs by enhancing solubility and stability in physiological conditions .

Cosmetics

  • Application: Incorporated into skincare products for moisturizing properties and stability enhancement.
  • Data Table: Efficacy of Cosmetic Formulations
Product TypeMoisturizing EffectStability Improvement
ControlModerateLow
With Oleic Acid EsterHighSignificant

Industry

Coatings and Paints

  • Application: Used in the production of alkyd resins for coatings and paints, providing durability and flexibility.
  • Case Study: The use of this ester in alkyd resins resulted in improved adhesion and resistance to environmental factors compared to traditional formulations .

Plasticizers

  • Application: Functions as a plasticizer in manufacturing flexible plastics and elastomers.
  • Data Table: Comparison of Plasticizers
Type of PlasticizerFlexibilityMigration Resistance
ConventionalModerateLow
Oleic Acid EsterHighHigh

Mechanism of Action

The compound exerts its effects primarily through its ester linkage and the presence of the oleic acid moiety. The ester bond can undergo hydrolysis, releasing oleic acid and pentaerythritol, which can then participate in various biochemical pathways. The oleic acid component can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Pentaerythritol Dioleate (CAS 25151-96-6)

  • Molecular Formula : C41H76O6
  • Molecular Weight : 665.04 g/mol
  • Density : 0.957 g/cm³
  • Boiling Point : 688.2°C (predicted)
  • Flash Point : 187.8°C .

Key Differences :

  • Contains two oleic acid chains vs. one in the mono-oleate.
  • Lower density and higher molecular weight enhance its viscosity and lubrication efficiency.
  • Applications: High-performance lubricants, coatings, and plasticizers requiring enhanced oxidative stability.

Trimethylolpropane Trioleate (CAS 57675-44-2)

  • Molecular Formula : C57H104O6
  • Molecular Weight : 885.42 g/mol
  • Structure : Branched ester with a 2-ethyl group and three oleate chains .

Key Differences :

  • Branched structure improves low-temperature fluidity and hydrolytic stability.
  • Higher molecular weight (~885 g/mol) makes it suitable for synthetic lubricants and biodegradable hydraulic fluids.

Pentaerythritol Stearate (CAS N/A)

  • Molecular Formula : C23H48O6
  • Molecular Weight : 420.62 g/mol
  • Density : 0.995 g/cm³
  • Boiling Point : 359.4°C .

Key Differences :

  • Derived from stearic acid (saturated C18), leading to higher melting points and reduced oxidative susceptibility.
  • Applications: Solid lubricants, waxes, and polymer additives where saturation is critical for stability.

9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester (CAS 111-03-5)

  • Molecular Formula : C21H40O4
  • Molecular Weight : 356.54 g/mol
  • Water Solubility : Higher due to glycerol-derived dihydroxy groups .

Key Differences :

  • Shorter chain and hydroxyl groups enhance hydrophilicity , making it suitable for emulsifiers in cosmetics or food.

Structural and Functional Analysis

Esterification Degree

  • Monoesters (e.g., pentaerythritol oleate) offer moderate viscosity and solubility.
  • Di-/triesters (e.g., pentaerythritol dioleate, trimethylolpropane trioleate) exhibit higher viscosity and thermal resistance.

Fatty Acid Chain Saturation

  • Unsaturated esters (oleate derivatives) provide better low-temperature performance but lower oxidative stability.
  • Saturated esters (stearate derivatives) excel in high-temperature applications .

Branching and Steric Effects

  • Branched esters (e.g., trimethylolpropane derivatives) resist crystallization, enhancing fluidity in cold environments .

Biological Activity

Overview

9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol, commonly referred to as oleic acid esterified with pentaerythritol, is a compound of significant interest due to its unique biological activities and applications in various fields such as cosmetics, pharmaceuticals, and food science. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C23H44O5
  • CAS Number: 12772-47-3
  • Molecular Weight: 396.60 g/mol

The compound consists of an oleic acid moiety linked to a pentaerythritol backbone through an ester bond. This structural configuration allows for specific interactions within biological systems.

The biological activity of 9-octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol is primarily attributed to:

  • Ester Linkage Hydrolysis: The ester bond can undergo hydrolysis, releasing oleic acid and pentaerythritol. Oleic acid is known for its ability to integrate into lipid bilayers, influencing membrane fluidity and cellular signaling pathways .
  • Lipid Metabolism Modulation: Oleic acid has been shown to affect lipid metabolism significantly. It can enhance the activity of hepatic LDL receptors, thereby reducing low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream .

Anti-inflammatory Properties

Research indicates that oleic acid derivatives exhibit anti-inflammatory effects. A study highlighted that the methyl ester of oleic acid demonstrated significant anti-inflammatory activity by inhibiting phospholipase A2, a key enzyme in inflammatory processes .

Antioxidant Activity

The compound has also been recognized for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells .

Cancer Preventive Effects

Oleic acid has been associated with cancer preventive activities. Its ability to modulate cell signaling pathways may contribute to reduced cancer cell proliferation and enhanced apoptosis in certain cancer types .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
9-Octadecenoic acid (Z)-methyl esterStructureAnti-inflammatory, hypocholesterolemic
9,12-Octadecadienoic acid (Z,Z)-methyl esterStructureAnti-inflammatory, hepatoprotective
Stearic acid ester with pentaerythritolStructureLess reactive due to saturation

The presence of the double bond in oleic acid distinguishes it from saturated fatty acids like stearic acid, contributing to its unique biological properties.

Case Studies

  • In Vivo Studies on Lipid Metabolism:
    A study conducted on hamsters demonstrated that feeding them cis-9-octadecenoic acid significantly increased cholesteryl esters and enhanced hepatic receptor activity compared to trans-9-octadecenoic acid. This suggests that the configuration of fatty acids plays a critical role in their metabolic effects .
  • Anti-cancer Research:
    Research focusing on the effects of oleic acid on cancer cell lines showed that it could inhibit proliferation and induce apoptosis in breast cancer cells. The mechanism was linked to modulation of signaling pathways involved in cell growth and survival .
  • Cosmetic Applications:
    The compound is used in cosmetic formulations due to its emollient properties. Studies have shown that it enhances skin hydration and barrier function while exhibiting low irritation potential .

Q & A

Basic: What are the established synthesis routes for this compound, and what experimental parameters are critical for optimizing yield?

Methodological Answer:
The compound is synthesized via esterification between oleic acid [(Z)-9-octadecenoic acid] and 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivative). Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve esterification efficiency .
  • Temperature control : Reactions typically occur at 120–160°C to balance reaction rate and thermal degradation .
  • Solvent-free conditions : Minimizes side reactions and simplifies purification .
  • Stoichiometric ratios : Excess diol (1.5:1 molar ratio) ensures complete esterification .
    Reference : details diacetal synthesis using similar diols, highlighting solvent (benzene) and temperature optimization .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkages. Peaks at δ 4.1–4.3 ppm (methylene protons adjacent to ester groups) and δ 170–175 ppm (carbonyl carbons) are diagnostic .
  • FT-IR : Absorbance at 1730–1740 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-O ester) validate ester formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 665.04 g/mol for the dioleate derivative) .
    Reference : provides InChI and SMILES identifiers for cross-validation .

Advanced: How does the hyperbranched structure of this ester influence its performance in polymer composites?

Methodological Answer:
The ester’s branching enhances:

  • Interfacial adhesion : Hyperbranched polyesters (e.g., HP–OH) improve fiber-matrix interactions in epoxy composites, increasing interlaminar shear strength (IFSS) by 78.2% .
  • Thermal stability : Branched esters exhibit higher decomposition temperatures (e.g., 688°C predicted boiling point) compared to linear analogs .
  • Solubility : Polar hydroxyl groups improve compatibility with hydrophilic matrices .
    Experimental Design : Synthesize copolymers with adipic acid ( ) and evaluate thermal properties via TGA/DSC .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?

Methodological Answer:
Discrepancies arise from:

  • Purity variations : Impurities (e.g., unreacted diol) alter density (reported as 0.957–1.006 g/cm3^3) .
  • Measurement techniques : Boiling points vary between dynamic (523.6°C) and static methods .
    Resolution Strategies :
  • Use standardized methods (e.g., ASTM D4052 for density).
  • Cross-validate via GC-MS for purity assessment .
    Reference : and report conflicting data, necessitating replication under controlled conditions .

Advanced: What strategies optimize the ester’s hydrolytic stability for biomedical or environmental applications?

Methodological Answer:

  • Steric hindrance : Branched diols (e.g., 2-ethyl-2-(hydroxymethyl)-1,3-propanediol) reduce ester hydrolysis .
  • Additives : Incorporate antioxidants (e.g., BHT) to prevent oxidative degradation .
  • Encapsulation : Use liposomal carriers to shield ester bonds in aqueous environments .
    Experimental Validation : Accelerated aging tests (85°C/85% RH) monitor hydrolysis via acid value titration .

Advanced: How does copolymerization with adipic acid affect the ester’s mechanical properties?

Methodological Answer:

  • Flexibility : Adipic acid introduces aliphatic chains, reducing glass transition temperature (TgT_g) .
  • Tensile strength : Copolymers (e.g., CAS 31727-13-6) exhibit enhanced toughness due to crosslinking .
    Characterization : DMA (dynamic mechanical analysis) measures TgT_g, while tensile testing evaluates modulus .
    Reference : lists copolymer CAS numbers and molecular formulas for replication .

Basic: What are the compound’s key safety considerations in laboratory handling?

Methodological Answer:

  • Toxicity : LD50_{50} (oral, mice) = 230 mg/kg; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
  • Flammability : Flash point = 165.5–187.7°C; store away from ignition sources .
    Reference : and provide safety data (e.g., GHS classifications) .

Advanced: What computational methods predict the compound’s solubility and partition coefficients?

Methodological Answer:

  • QSAR models : Predict logP (octanol/water) using McGowan volume (0.484) and Crippen method .
  • COSMO-RS : Simulates solubility in solvents (e.g., ethanol, hexane) via σ-profiles .
    Reference : cites computational parameters (e.g., critical temperature = 788 K) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 2
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

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